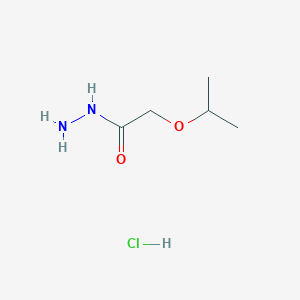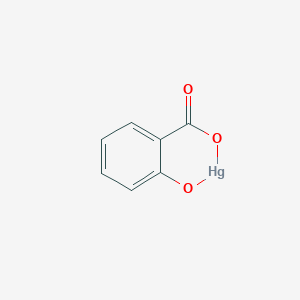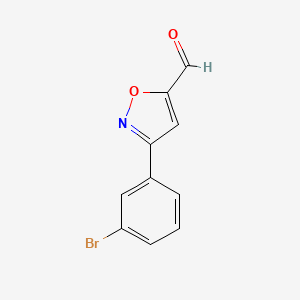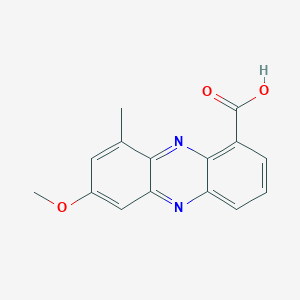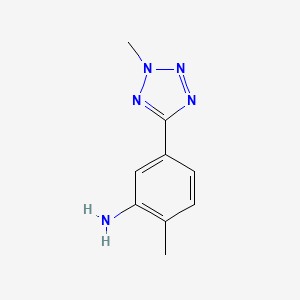
4-Piperidin-3-ylmethyl-phenol
概要
説明
4-Piperidin-3-ylmethyl-phenol is a chemical compound with the empirical formula C12H17NO . It is a solid substance . The molecular weight of this compound is 227.73 .
Molecular Structure Analysis
The InChI key for 4-Piperidin-3-ylmethyl-phenol is GSNBTANOZQDYOG-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Piperidin-3-ylmethyl-phenol is a solid substance . Its molecular weight is 227.73 . The InChI key, GSNBTANOZQDYOG-UHFFFAOYSA-N, provides information about its molecular structure .科学的研究の応用
DNA Cleavage and Photodynamic Therapy Applications
Compounds structurally similar to 4-Piperidin-3-ylmethyl-phenol, such as water-soluble phthalocyanines with piperidine substitution, have been synthesized and characterized for their DNA cleavage properties. These compounds, particularly zinc(II) and copper(II) phthalocyanines, exhibit significant cleavage effects on plasmid DNA with irradiation, suggesting potential applications in photodynamic therapy (Özel et al., 2019).
Antioxidant Potential and Structural Analysis
An alkylaminophenol compound related to 4-Piperidin-3-ylmethyl-phenol demonstrated high antioxidant value, implying its potential as a biologically active drug. Experimental synthesis and structural analysis through FT-IR, NMR, and UV-Vis spectroscopy, supported by theoretical DFT and HF methods, highlighted its electronic and structural properties, indicating compatibility between theoretical and experimental values (Ulaş, 2020).
Electrochemical Oxidation for Synthetic Applications
The electrochemical oxidation of piperazine derivatives, related to piperidine compounds, in the presence of indole derivatives has been explored for the synthesis of bisindolyl-p-quinone derivatives. This study demonstrates the regioselective addition of indoles to electrochemically generated quinone imines, yielding good outcomes and indicating a novel synthetic pathway for complex molecules (Amani et al., 2012).
Synthesis of Orthogonally Protected Piperidinyl Derivatives
Research on the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives presents a straightforward method for producing important building blocks in medicinal chemistry and drug discovery. This process, involving commercially available starting materials, yields high overall yields and could streamline the synthesis of piperidine-based pharmaceuticals (Košak et al., 2014).
Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron surfaces in chloride media. These studies, employing electrochemical and gravimetric measurements, suggest the potential of piperidin-1-yl-phosphonic acid and its derivatives as effective corrosion inhibitors, possibly due to their adsorption and formation of protective films on metal surfaces (Amar et al., 2006).
Safety and Hazards
将来の方向性
Piperidine derivatives, including 4-Piperidin-3-ylmethyl-phenol, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and are used in various therapeutic applications . The future of these compounds lies in the continued discovery and biological evaluation of potential drugs containing the piperidine moiety .
作用機序
Target of Action
Piperidines, the class of compounds to which it belongs, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives have been found to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Result of Action
It is known that piperidine derivatives have been found to have significant pharmacological activity .
Action Environment
It is known that the reaction pathway of piperidine derivatives can change from 5-exocyclization to 6-endo cyclization to form piperidine rings, contrary to baldwin’s rule .
特性
IUPAC Name |
4-(piperidin-3-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-5-3-10(4-6-12)8-11-2-1-7-13-9-11/h3-6,11,13-14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHMLHKDZVTNDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588809 | |
| Record name | 4-[(Piperidin-3-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidin-3-ylmethyl-phenol | |
CAS RN |
955315-07-8 | |
| Record name | 4-[(Piperidin-3-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(piperidin-3-yl)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



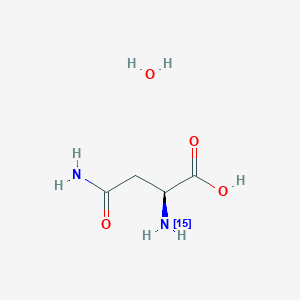
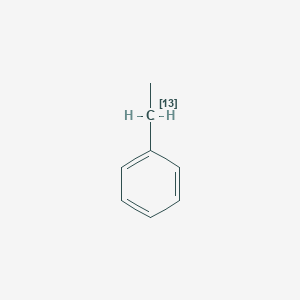
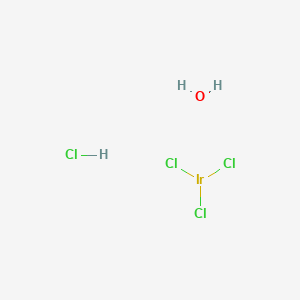
![(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B1612507.png)

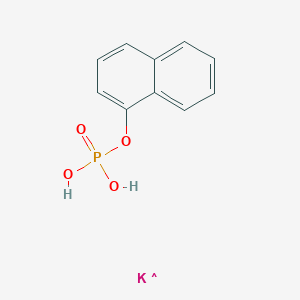


![1-[(4-Ethylphenyl)sulfonyl]piperazine](/img/structure/B1612516.png)
